molecular formula C₁₅H₂₁NO₄ B1145060 Benzyl 3-(Boc-amino)propanoate CAS No. 88574-54-3

Benzyl 3-(Boc-amino)propanoate

Cat. No.: B1145060
CAS No.: 88574-54-3
M. Wt: 279.33
InChI Key:
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Description

Benzyl 3-(Boc-amino)propanoate, also known as benzyl 3-((tert-butoxycarbonyl)amino)propanoate, is an organic compound with the molecular formula C15H21NO4. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound features a benzyl ester group and a tert-butoxycarbonyl (Boc) protected amino group, making it a valuable intermediate in various chemical reactions .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl 3-(Boc-amino)propanoate typically involves the protection of β-alanine with a Boc group followed by esterification with benzyl bromide. The reaction is carried out in the presence of a base such as cesium carbonate or potassium carbonate. The general steps are as follows:

  • Dissolve β-alanine in anhydrous tetrahydrofuran (THF).
  • Add cesium carbonate to the solution and stir for 10 minutes.
  • Add benzyl bromide to the mixture and stir at room temperature overnight.
  • Purify the product to obtain this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-(Boc-amino)propanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.

    Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

    Substitution: The benzyl ester group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

Scientific Research Applications

Benzyl 3-(Boc-amino)propanoate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Medicinal Chemistry: Employed in the development of pharmaceutical compounds and drug candidates.

    Bioconjugation: Utilized in the modification of biomolecules for various biological studies.

    Material Science: Applied in the synthesis of functional materials and polymers

Comparison with Similar Compounds

    Benzyl 3-aminopropanoate: Lacks the Boc protecting group, making it more reactive.

    Boc-β-alanine: Contains the Boc group but lacks the benzyl ester group.

    Benzyl 3-(Fmoc-amino)propanoate: Contains a different protecting group (Fmoc) instead of Boc.

Uniqueness: Benzyl 3-(Boc-amino)propanoate is unique due to the presence of both the Boc protecting group and the benzyl ester group. This dual functionality allows for selective reactions and protection strategies, making it a valuable intermediate in complex organic synthesis.

Properties

IUPAC Name

benzyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-10-9-13(17)19-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPCQQYJTWFNFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-t-Butyloxycarbonyl-β-alanine (2.0 g, 10.6 mmol) in methylene chloride (50 mL) was treated with benzyl alcohol (1.66 mL, 26.0 mmol), N,N-dicyclohexylcarbodiimide (2.39 g, 11.6 mmol) and N,N-dimethylaminopyridine (1.42 g, 11.6 mmol) and the subsequent reaction mixture was stirred at room temperature for 54 h. The reaction mixture was filtered and evaporated at reduced pressure. The residue was purified using flash chromatography (silica gel, 50% ethyl acetate/hexane) to yield the title compound (25) (2.43 g, 82%). 1H NMR (CDCl3) ε 1.47 (s, 9H), 2.61 (t, 2H, J=6 Hz), 3.45 (q, 2H, J=7.5 Hz), 5.15 (br s, 1H), 5.27 (s, 2H), 7.43 (s, 5H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.66 mL
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dicyclohexylcarbodiimide
Quantity
2.39 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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